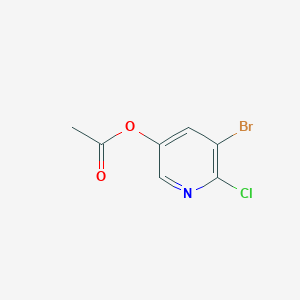

5-Bromo-6-chloropyridin-3-yl acetate

描述

5-Bromo-6-chloropyridin-3-yl acetate is a chemical compound that belongs to the pyridine family. It is widely used in scientific research and has various applications in the field of chemistry and biochemistry. This compound is synthesized using different methods, and it has unique biochemical and physiological effects that make it an important tool in laboratory experiments.

作用机制

The mechanism of action of 5-Bromo-6-chloropyridin-3-yl acetate depends on its application. In organic synthesis reactions, it acts as a nucleophile or an electrophile, depending on the reaction conditions. In biochemical and physiological studies, it acts as a probe that binds to specific targets, such as enzymes or receptors. The binding of the compound to its target can lead to the inhibition or activation of the target, depending on the nature of the target and the binding site.

生化和生理效应

The biochemical and physiological effects of 5-Bromo-6-chloropyridin-3-yl acetate depend on its target and the binding site. In some cases, the compound can inhibit the activity of enzymes or receptors, leading to a decrease in the production of certain metabolites or the transmission of certain signals. In other cases, the compound can activate the activity of enzymes or receptors, leading to an increase in the production of certain metabolites or the transmission of certain signals. The effects of the compound can be studied using different biochemical and physiological assays, such as enzyme activity assays and receptor binding assays.

实验室实验的优点和局限性

One of the advantages of using 5-Bromo-6-chloropyridin-3-yl acetate in lab experiments is its high purity and stability. The compound is readily available from commercial sources and can be stored for a long time without degradation. In addition, the compound has a wide range of applications in different fields of research, making it a versatile tool for scientists. However, one of the limitations of using the compound is its potential toxicity and environmental hazards. Scientists should handle the compound with care and dispose of it properly to avoid any adverse effects on human health and the environment.

未来方向

There are many future directions for the use of 5-Bromo-6-chloropyridin-3-yl acetate in scientific research. One direction is the development of new synthetic methods that can improve the yield and efficiency of the compound. Another direction is the identification of new targets and binding sites for the compound, which can lead to the discovery of new drugs and therapies. In addition, the compound can be used in combination with other compounds to enhance its activity and selectivity. Finally, the compound can be used in the development of new diagnostic tools and imaging agents for medical applications.

Conclusion:

In conclusion, 5-Bromo-6-chloropyridin-3-yl acetate is a valuable compound that has many applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The compound has unique properties that make it an important tool for scientists in different fields of research. Further studies are needed to explore the full potential of the compound in different applications and to overcome its limitations.

科学研究应用

5-Bromo-6-chloropyridin-3-yl acetate has various applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a reagent in organic synthesis reactions, such as Suzuki-Miyaura cross-coupling reactions. In addition, it is used as a probe in biochemical and physiological studies, such as the study of protein-ligand interactions and the identification of enzyme inhibitors.

属性

CAS 编号 |

130284-55-8 |

|---|---|

产品名称 |

5-Bromo-6-chloropyridin-3-yl acetate |

分子式 |

C7H5BrClNO2 |

分子量 |

250.48 g/mol |

IUPAC 名称 |

(5-bromo-6-chloropyridin-3-yl) acetate |

InChI |

InChI=1S/C7H5BrClNO2/c1-4(11)12-5-2-6(8)7(9)10-3-5/h2-3H,1H3 |

InChI 键 |

CVUHAGHJPYOPCZ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1=CC(=C(N=C1)Cl)Br |

规范 SMILES |

CC(=O)OC1=CC(=C(N=C1)Cl)Br |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Cyano-3-azabicyclo[3.1.0]hexane](/img/structure/B169950.png)